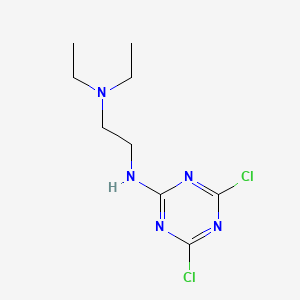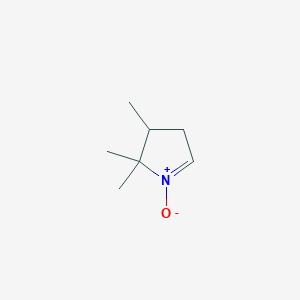
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium: is a chemical compound with the molecular formula C7H13NO . It is also known by several other names, including 3,4-Dihydro-2,2,3-trimethyl-2H-pyrrole 1-oxide and 4,5,5-trimethyl-1-pyrroline N-oxide . This compound is characterized by its unique structure, which includes a pyrrole ring with three methyl groups and an oxido group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium typically involves the reaction of 2,4-dimethyl-4-pentenoic acid with hydroxylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol , and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as purification and crystallization to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides , while reduction can produce amine derivatives .
科学的研究の応用
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium has several applications in scientific research:
Biology: The compound is employed in studies involving and .
Medicine: .
Industry: The compound is used in the synthesis of various and .
作用機序
The mechanism of action of 2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium involves its ability to act as a spin trap agent . It reacts with free radicals to form stable adducts, which can be detected using EPR spectroscopy . This property makes it valuable in studying oxidative stress and related biological processes.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-1-pyrroline N-oxide (DMPO): Another spin trap agent used in EPR spectroscopy.
4,5,5-Trimethyl-1-pyrroline N-oxide: A compound with a similar structure and applications.
Uniqueness
2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is unique due to its specific methylation pattern and oxidation state , which confer distinct chemical properties and reactivity. Its ability to form stable adducts with free radicals makes it particularly valuable in research applications.
特性
CAS番号 |
3146-84-7 |
|---|---|
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC名 |
2,2,3-trimethyl-1-oxido-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H13NO/c1-6-4-5-8(9)7(6,2)3/h5-6H,4H2,1-3H3 |
InChIキー |
XOCLGRDUBIMBFR-UHFFFAOYSA-N |
正規SMILES |
CC1CC=[N+](C1(C)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


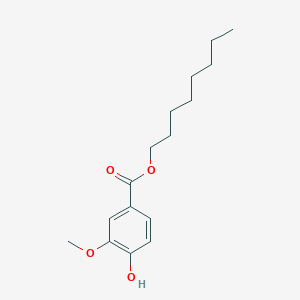
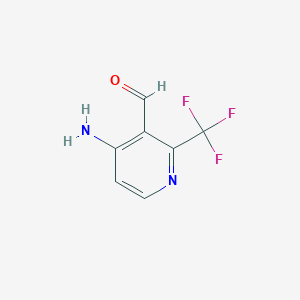
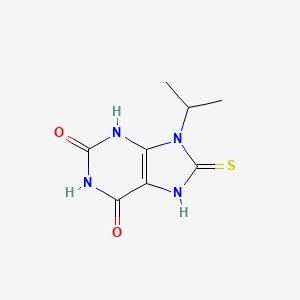
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
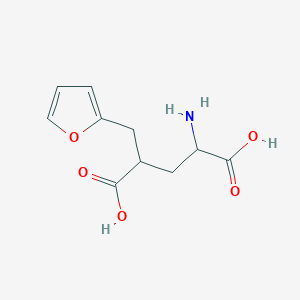
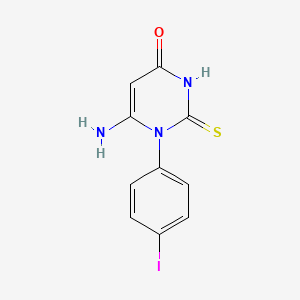
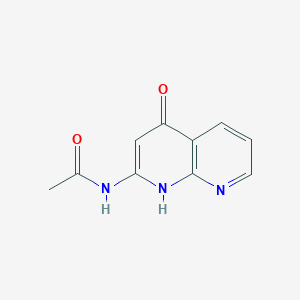
![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)

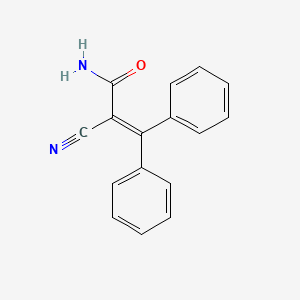
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)

